cis-2-(Trifluoromethyl)chromane-4-OL
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Overview
Description
cis-2-(Trifluoromethyl)chroman-4-ol: is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a chroman ring system, which is a type of benzopyran
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of cis-2-(Trifluoromethyl)chroman-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and trifluoromethyl iodide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Cyclization: The key step in the synthesis is the cyclization reaction, where the intermediate compounds undergo intramolecular cyclization to form the chroman ring system.
Industrial Production Methods:
In an industrial setting, the production of cis-2-(Trifluoromethyl)chroman-4-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions:
cis-2-(Trifluoromethyl)chroman-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
cis-2-(Trifluoromethyl)chroman-4-ol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, cis-2-(Trifluoromethyl)chroman-4-ol is studied for its potential effects on various biological pathways and processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of cis-2-(Trifluoromethyl)chroman-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
cis-6-Methoxy-2-(trifluoromethyl)chromane-4-ol: This compound has a similar chroman ring system with a methoxy group at the 6-position.
Chroman-2-one: A simpler chroman derivative without the trifluoromethyl group.
Uniqueness:
cis-2-(Trifluoromethyl)chroman-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H9F3O2 |
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Molecular Weight |
218.17 g/mol |
IUPAC Name |
(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-4,7,9,14H,5H2/t7-,9-/m1/s1 |
InChI Key |
ZEOOCEWBCFKVAA-VXNVDRBHSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2O[C@H]1C(F)(F)F)O |
Canonical SMILES |
C1C(C2=CC=CC=C2OC1C(F)(F)F)O |
Origin of Product |
United States |
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